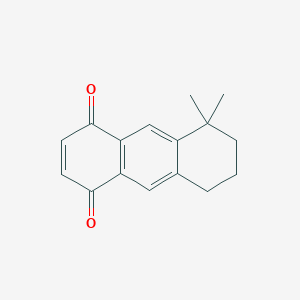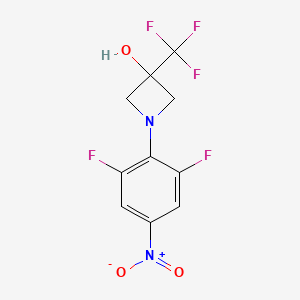
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic ring.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted azetidines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(4-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is unique due to the presence of both the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the azetidine ring system can lead to unique properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
919300-03-1 |
|---|---|
Formule moléculaire |
C10H7F5N2O3 |
Poids moléculaire |
298.17 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C10H7F5N2O3/c11-6-1-5(17(19)20)2-7(12)8(6)16-3-9(18,4-16)10(13,14)15/h1-2,18H,3-4H2 |
Clé InChI |
KWDFWMLBBZAERA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

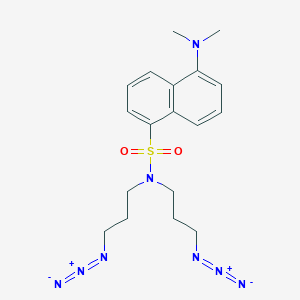
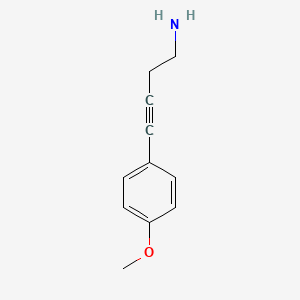
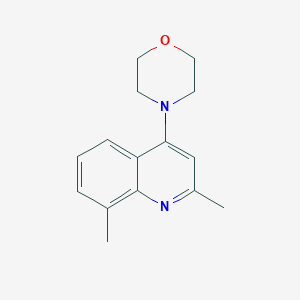


![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

